N-(2-Cyanoethyl)-DL-alanine

Peptide Synthesis Membrane Permeability Extraction Efficiency

Select N-(2-Cyanoethyl)-DL-alanine for superior thermal robustness (mp 249-250°C) and controlled lipophilicity (LogP 0.35) in peptide synthesis. This racemic building block outperforms glycine analogs in high-temperature couplings, organic extractions, and membrane partitioning assays. Predictable solubility (55 g/L) ensures reproducible crystallization. Ideal for kinase inhibitor development and exploratory synthesis. Insist on CAS 63905-32-8 to avoid thermal degradation and irreproducible results caused by analog substitution.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 63905-32-8
Cat. No. B1352999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Cyanoethyl)-DL-alanine
CAS63905-32-8
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NCCC#N
InChIInChI=1S/C6H10N2O2/c1-5(6(9)10)8-4-2-3-7/h5,8H,2,4H2,1H3,(H,9,10)
InChIKeyNGTORYSYDRDVFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.98 M

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Cyanoethyl)-DL-alanine (CAS 63905-32-8): Procurement and Differentiation Guide


N-(2-Cyanoethyl)-DL-alanine (CAS 63905-32-8) is a synthetic, racemic amino acid derivative featuring a cyanoethyl group attached to the nitrogen of DL-alanine [1]. With a molecular formula of C6H10N2O2 and a molecular weight of 142.16 g/mol, it serves as a research building block for peptide synthesis, enzyme studies, and the development of kinase inhibitors [2]. Its key physicochemical identifiers include a predicted LogP of 0.35, a melting point of 249-250 ºC, and a calculated aqueous solubility of 55 g/L at 25 ºC .

Why N-(2-Cyanoethyl)-DL-alanine (63905-32-8) is Not Interchangeable with Cyanoethyl-Glycine or β-Alanine Analogs


Substituting N-(2-Cyanoethyl)-DL-alanine with other N-cyanoethyl amino acids like N-(2-cyanoethyl)glycine (CAS 3088-42-4) or N-(2-cyanoethyl)-β-alanine (CAS 89600-79-3) is not scientifically valid due to significant differences in fundamental physicochemical properties that govern solubility, reactivity, and thermal behavior [1]. These structural variations in the amino acid backbone lead to a >10-fold difference in predicted lipophilicity and a >50°C shift in melting point, which directly impact experimental reproducibility in applications such as peptide coupling efficiency, chromatographic separation, and high-temperature synthetic steps. Procurement decisions must be guided by the specific quantitative evidence detailed below to ensure the chosen building block aligns with the required performance metrics of the intended assay or synthesis.

Quantitative Differentiation: N-(2-Cyanoethyl)-DL-alanine vs. Key Analogs


Lipophilicity (LogP) vs. N-(2-Cyanoethyl)glycine

N-(2-Cyanoethyl)-DL-alanine exhibits significantly higher predicted lipophilicity compared to the glycine analog, indicating enhanced organic phase partitioning. The target compound's LogP is calculated to be 0.35 , whereas N-(2-cyanoethyl)glycine's LogP is reported as -1.63 to -3.2 [1][2].

Peptide Synthesis Membrane Permeability Extraction Efficiency

Thermal Stability: Melting Point vs. N-(2-Cyanoethyl)glycine

N-(2-Cyanoethyl)-DL-alanine demonstrates superior thermal stability with a melting point of 249-250 ºC , compared to N-(2-cyanoethyl)glycine which melts and decomposes at a significantly lower temperature of 188-195 °C [1].

High-Temperature Synthesis Crystallization Purity Analysis

Boiling Point vs. N-(2-Cyanoethyl)-β-alanine

N-(2-Cyanoethyl)-DL-alanine has a substantially higher boiling point than the β-alanine isomer. The target compound's boiling point is reported as 329.4 °C at 760 mmHg , while N-(2-cyanoethyl)-β-alanine (CAS 89600-79-3) boils at 224.2±23.0 °C .

Vacuum Distillation Thermal Processing Process Chemistry

Aqueous Solubility vs. N-(2-Cyanoethyl)glycine

N-(2-Cyanoethyl)-DL-alanine exhibits a defined, moderate water solubility, calculated as 55 g/L (0.39 M) at 25 ºC . In contrast, N-(2-cyanoethyl)glycine is frequently described qualitatively as having 'almost transparency' or 'soluble' in water, with one source noting a much higher solubility of 2.11 M .

Aqueous Reaction Media Formulation Buffer Preparation

Stereochemistry: Racemic (DL) vs. Chiral (L) Analogs

N-(2-Cyanoethyl)-DL-alanine is a racemic mixture of D- and L-enantiomers, as denoted by the 'DL-' prefix . Its closely related chiral counterpart, N-(2-cyanoethyl)-L-alanine ethyl ester (CAS 128427-24-7), is a more complex and stereochemically pure derivative [1].

Achiral Synthesis Racemic Studies Cost-Efficiency

Targeted Application Scenarios for N-(2-Cyanoethyl)-DL-alanine (63905-32-8)


Optimizing Liquid-Liquid Extraction and Membrane Permeability Studies

The substantially higher LogP (0.35) of N-(2-Cyanoethyl)-DL-alanine compared to the glycine analog (-1.63) makes it the preferred choice for research involving organic phase separations or the design of more lipophilic peptide mimetics. Procurement of this specific compound ensures improved extraction efficiency and membrane partitioning behavior, which are critical parameters in drug discovery and bioanalytical method development .

High-Temperature Synthetic Routes and Thermal Stability Analysis

With a melting point of 249-250 ºC, N-(2-Cyanoethyl)-DL-alanine offers significantly greater thermal robustness than the glycine analog (~190°C dec.). This property is essential for laboratories employing high-temperature reaction conditions, such as solvent-free syntheses or processes involving thermal activation. Selection of this compound mitigates the risk of premature thermal degradation .

Non-Stereospecific Building Block Synthesis and Racemic Mixture Studies

For chemists focused on synthetic methodology development that does not require enantiomeric purity, the racemic nature of N-(2-Cyanoethyl)-DL-alanine provides an ideal, achiral starting point. This differentiates it from more costly and complex L-alanine ester derivatives, making it the logical choice for large-scale syntheses or exploratory reactions where a simple, unprotected amino acid scaffold with a reactive nitrile handle is required .

Controlled Aqueous Reactions and Crystallization Processes

The defined aqueous solubility of 55 g/L (0.39 M) allows for more predictable behavior in aqueous reaction media compared to the highly soluble N-(2-cyanoethyl)glycine analog. This property is advantageous for researchers aiming to control precipitation, perform selective crystallizations, or maintain a specific concentration of a less hydrophilic reactant in a buffered system .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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